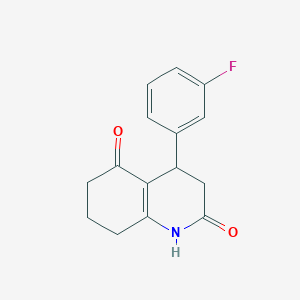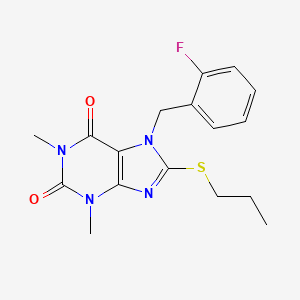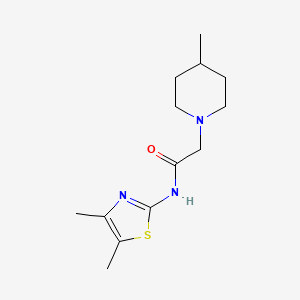
4-(3-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Descripción general
Descripción
4-(3-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as LY341495, is a potent and selective antagonist for the group II metabotropic glutamate receptors (mGluR2/3). This compound has been widely used in scientific research to investigate the role of mGluR2/3 in various physiological and pathological processes.
Mecanismo De Acción
4-(3-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione acts as a competitive antagonist for the group II mGluRs, which are G protein-coupled receptors. When activated by glutamate, these receptors signal through the Gαi/o proteins to inhibit adenylate cyclase and reduce the intracellular levels of cyclic AMP (cAMP). 4-(3-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione binds to the orthosteric site of the receptors and prevents the binding of glutamate, thereby blocking the downstream signaling pathway.
Biochemical and physiological effects:
The blockade of mGluR2/3 by 4-(3-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to have various biochemical and physiological effects. In the central nervous system, 4-(3-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to reduce the release of glutamate and other neurotransmitters, which can have neuroprotective effects in various models of neurodegenerative diseases (2). 4-(3-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been shown to reduce anxiety-like behaviors and improve cognitive function in animal models (3). In addition, 4-(3-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to have anti-inflammatory effects in various models of peripheral inflammation (4).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has several advantages as a research tool. It is a highly selective and potent antagonist for mGluR2/3, which allows for specific modulation of these receptors. It is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to the use of 4-(3-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione. The blockade of mGluR2/3 by 4-(3-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione may have off-target effects on other signaling pathways, which can complicate the interpretation of the results. In addition, the effects of 4-(3-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione may vary depending on the experimental conditions and the specific model system used.
Direcciones Futuras
4-(3-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has opened up many avenues for future research. One potential direction is the development of new drugs targeting mGluR2/3 for the treatment of various neurological and psychiatric disorders. Another direction is the investigation of the downstream signaling pathways and molecular mechanisms involved in the effects of 4-(3-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione. Further studies are also needed to clarify the role of mGluR2/3 in various physiological and pathological processes and to explore the potential therapeutic applications of 4-(3-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione.
In conclusion, 4-(3-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a valuable research tool for investigating the role of mGluR2/3 in various physiological and pathological processes. Its selective blockade of these receptors has led to many important discoveries in neuroscience and pharmacology. However, further studies are needed to fully understand the mechanisms and potential applications of this compound.
References:
1. Monn JA, Valli MJ, Massey SM, et al. Synthesis, pharmacological characterization, and molecular modeling of heterobicyclic amino acids related to (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): identification of two new potent, selective, and systemically active agonists for group II metabotropic glutamate receptors. J Med Chem. 1999;42(6):1027-1040.
2. Bruno V, Battaglia G, Copani A, et al. Metabotropic glutamate receptor subtypes as targets for neuroprotective drugs. J Cereb Blood Flow Metab. 2001;21(9):1013-1033.
3. Riedel G, Platt B, Micheau J. Glutamate receptor function in learning and memory. Behav Brain Res. 2003;140(1-2):1-47.
4. Nicoletti F, Bockaert J, Collingridge GL, et al. Metabotropic glutamate receptors: from the workbench to the bedside. Neuropharmacology. 2011;60(7-8):1017-1041.
Aplicaciones Científicas De Investigación
4-(3-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been extensively used in scientific research to investigate the role of mGluR2/3 in various physiological and pathological processes. The group II mGluRs are widely distributed in the central nervous system and play important roles in regulating synaptic transmission, neuronal excitability, and synaptic plasticity. 4-(3-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to selectively block the activity of mGluR2/3, which makes it a valuable tool for studying the functions of these receptors.
Propiedades
IUPAC Name |
4-(3-fluorophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c16-10-4-1-3-9(7-10)11-8-14(19)17-12-5-2-6-13(18)15(11)12/h1,3-4,7,11H,2,5-6,8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREIGNKBXRWGNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(CC(=O)N2)C3=CC(=CC=C3)F)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-allyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B4437204.png)

![3-cyclopentyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4437226.png)
![1-propyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B4437229.png)
![2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B4437235.png)
![methyl 8-(2-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4437241.png)


![ethyl 3-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B4437257.png)
![2-(4-chlorophenyl)-N-[4-(4-ethyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4437263.png)

![ethyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4437285.png)
![3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4437294.png)
![2-{[2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]thio}ethanol](/img/structure/B4437303.png)